molecular formula C4H5F3O B156926 Ethyl trifluorovinyl ether CAS No. 1763-27-5

Ethyl trifluorovinyl ether

Cat. No.: B156926
CAS No.: 1763-27-5
M. Wt: 126.08 g/mol
InChI Key: OTKFYPFFYGHATK-UHFFFAOYSA-N
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Description

Ethyl trifluorovinyl ether is a fluorinated organic compound characterized by the presence of an ethyl group attached to a trifluorovinyl ether moiety. This compound is notable for its high chemical and thermal stability, making it a valuable material in various industrial applications. The incorporation of fluorine atoms imparts unique properties such as increased resistance to chemical degradation and enhanced thermal stability.

Mechanism of Action

Target of Action

Ethyl trifluorovinyl ether (Et-TFVE) is primarily used in the synthesis of polymers . The primary targets of Et-TFVE are the monomers used in polymerization processes . These monomers interact with Et-TFVE to form polymers with unique properties .

Mode of Action

Et-TFVE interacts with its targets through a process known as copolymerization . In this process, Et-TFVE and other monomers (such as ethyl vinyl ether or vinyl acetate) are combined in a redox-initiated aqueous emulsion . This results in the formation of new polymers .

Biochemical Pathways

The primary biochemical pathway affected by Et-TFVE is the polymerization process . During this process, Et-TFVE undergoes a series of reactions, including hydrogen abstraction and b-scission termination/chain transfer . These reactions result in the formation of new polymers with unique properties .

Result of Action

The result of Et-TFVE’s action is the formation of new polymers . These polymers have unique properties, such as increased solubility in common organic solvents and improved processibility . This makes them useful in a variety of applications, from lining chemical storage tanks to vascular grafts .

Action Environment

The action of Et-TFVE is influenced by several environmental factors. For instance, the polymerization process is typically carried out in an aqueous emulsion . Additionally, the reactivity of Et-TFVE can be affected by the presence of other monomers . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of Et-TFVE.

Biochemical Analysis

Biochemical Properties

Ethyl trifluorovinyl ether plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or modulator. For instance, this compound has been shown to interact with enzymes involved in oxidative metabolism, such as succinate dehydrogenase, by altering their activity through binding interactions . These interactions can lead to changes in the enzyme’s conformation and function, thereby influencing the overall biochemical pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of voltage-gated sodium channels, impacting neuronal signaling and potentially leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of acetolactate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . This inhibition can result in downstream effects on metabolic pathways and cellular functions. Additionally, the compound’s ability to alter gene expression can be attributed to its interactions with transcription factors, leading to changes in the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as altered metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments or organelles, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production. The subcellular localization of the compound is crucial for its biological activity and can determine its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the thermolysis of trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate esters in the gas phase. This reaction yields this compound as a product. Another method involves the reaction of a sodium alkoxide with tetrafluoroethylene. The addition of 18-crown-6 can significantly increase the rate of this reaction by enhancing the solubility of the alkoxide .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale reactions involving the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Properties

IUPAC Name

1-ethoxy-1,2,2-trifluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFYPFFYGHATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371936
Record name Ethyl trifluorovinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-27-5
Record name Ethyl trifluorovinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1763-27-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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